

Amrubicin intravenous administration preparation

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Compound Focus: Amrubicin hydrochloride

CAS No.: 92395-36-3

Cat. No.: S548596

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Quantitative Data on Amrubicin

Table 1: Pharmacokinetic Parameters of Amrubicin and Amrubicinol

Parameter	Amrubicin	Amrubicinol (Active Metabolite)	Notes & Sources
Typical Dose	35-45 mg/m ²	(Metabolite of parent drug)	Administered as a 5-minute IV infusion on days 1-3 of a 3-4 week cycle [1] [2].
AUC (0-72h)	~13,490 ng·h/mL	~2,585 ng·h/mL	Values reported at a dose of 45 mg/m ² over 3 days [3].
Clearance	Low (22% of liver blood flow)	Information not specified in sources	[4]
Volume of Distribution	1.4 x total body water	Information not specified in sources	Considered a moderate volume of distribution [4].
Protein Binding	82.0 - 97.1%	Information not specified in sources	Percentage range depends on patient's hepatic function [4].

Parameter	Amrubicin	Amrubicinol (Active Metabolite)	Notes & Sources
Half-Life	20 - 30 hours	Information not specified in sources	[4]
Primary Elimination	Hepatobiliary	Hepatobiliary	Urinary excretion is minor (2.7-19.6% of dose) [4].

Table 2: Clinical Efficacy and Safety Profile

Aspect	Data	Context & Sources
Overall Response Rate	32.5%	In relapsed SCLC patients after prior therapy [2].
Median Progression-Free Survival	3.4 - 4.1 months	In patients with relapsed SCLC [2].
Median Overall Survival	7.5 - 9.9 months	In patients with relapsed SCLC [2].
Dose-Limiting Toxicity	Myelosuppression (Neutropenia)	[1] [4]
Grade ≥ 3 Neutropenia	57.5%	Observed in a recent study [2].
Grade ≥ 3 Febrile Neutropenia	10.0%	Observed in a recent study [2].
Other Frequent Toxicities	Leukopenia, Mucositis, Nausea, Vomiting, Alopecia	[4]

Experimental Protocols

1. Clinical Dosing and Administration

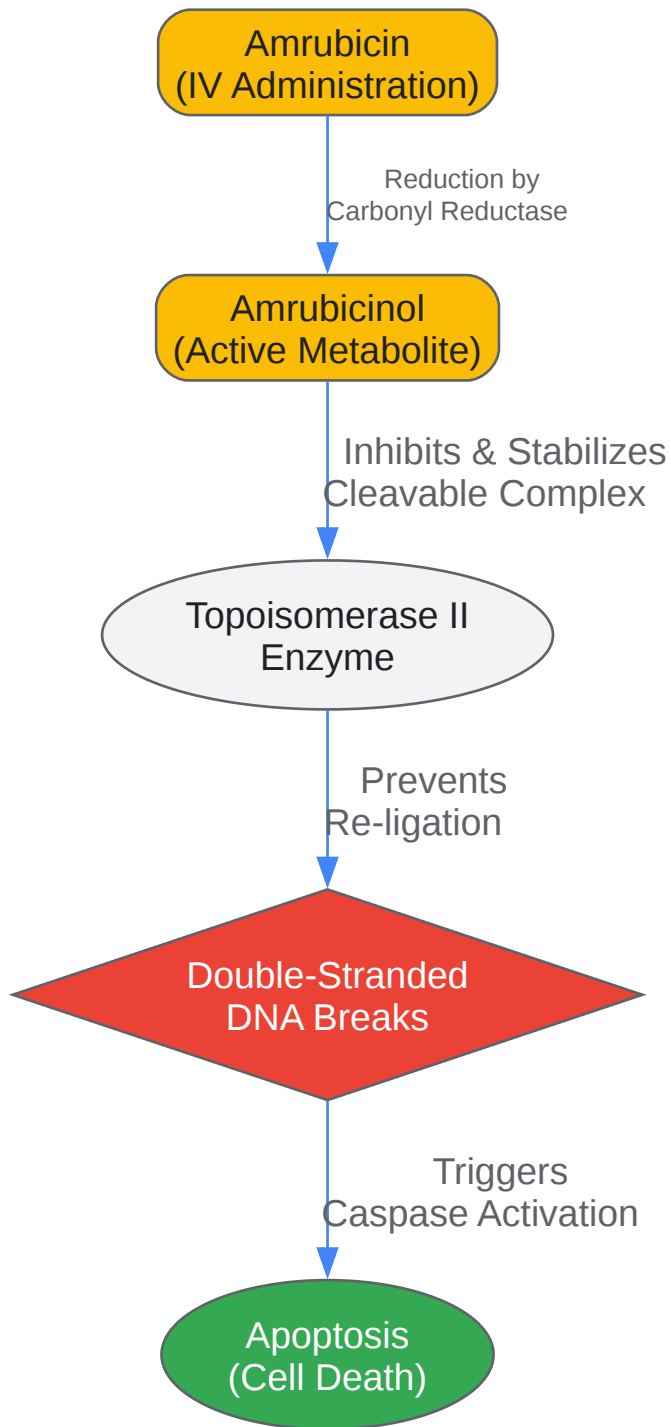
- **Dosing Regimen:** Amrubicin is typically administered at a dose of **35-40 mg/m²** intravenously over 5 minutes, for three consecutive days (Days 1-3), in a 3 to 4-week cycle [1]. Recent studies also use doses ranging from 25-45 mg/m² [2].
- **Premedication:** Prophylactic use of **serotonin (5-HT₃) receptor antagonists** is recommended to prevent nausea and vomiting [1].
- **Supportive Care:** The use of **Granulocyte-Colony Stimulating Factor (G-CSF)** is critical. It can be used as treatment for established grade 4 neutropenia or febrile neutropenia [1], or as prophylaxis at the physician's discretion to prevent these complications [2].

2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling A population PK/PD model has been developed to individualize dosing and prevent severe neutropenia [1].

- **Methodology:** The model connects the pharmacokinetics of amrubicin and amrubicinol to a semi-mechanistic model of absolute neutrophil count (ANC) time course.
- **Key Covariates:** The final model incorporates several patient-specific factors:
 - **Body Surface Area (BSA)** as a covariate for clearance and volume of distribution.
 - **Genetic Polymorphism:** A specific single nucleotide polymorphism in the *SLC28A3* gene (rs7853758).
 - **Performance Status (PS)** of the patient.
- **Application:** This model can be used to simulate optimal doses. For example, one analysis estimated the median optimal dose to prevent grade 4 neutropenia was 22 mg/m² (range: 8-40 mg/m²) for susceptible patients [1].

Mechanism of Action and Metabolic Pathway

The following diagram illustrates the mechanism of action and metabolic pathway of amrubicin.



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Critical Gaps and Further Research Needs

A significant gap identified in the available literature is the **lack of detailed, step-by-step instructions for the reconstitution and dilution of the amrubicin lyophilized powder for intravenous infusion.**

Parameters such as:

- The specific diluent required.
- The volume of diluent to add.
- The final concentration of the reconstituted solution.
- Compatibility with IV bags and infusion lines.
- In-use stability conditions and time.

For definitive preparation protocols, you must consult the official **manufacturer's prescribing information** or relevant **hospital compounding guidelines**, as these are the authoritative sources for such critical procedures.

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